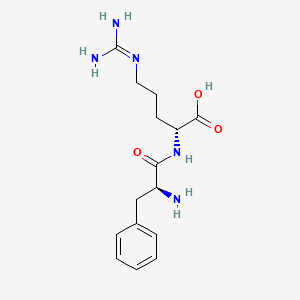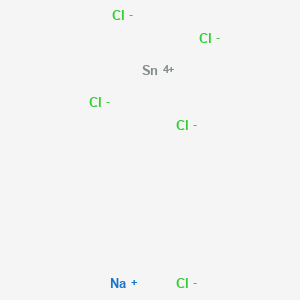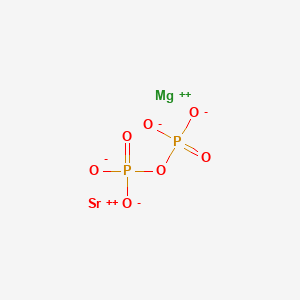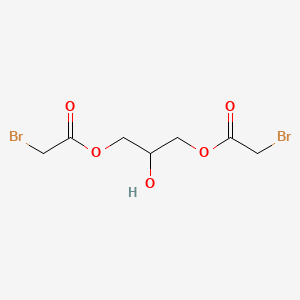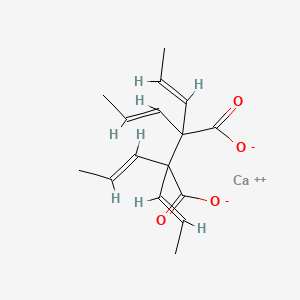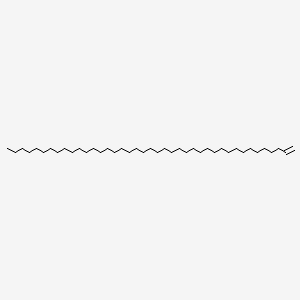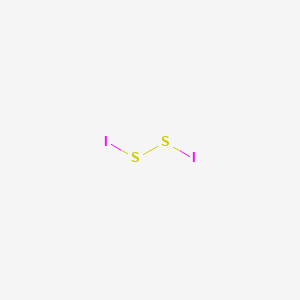
Disulphur diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulphur diiodide is an unstable inorganic chemical compound with the chemical formula S₂I₂. It appears as a reddish-brown solid and decomposes above -30°C to elemental sulfur and iodine . This compound is known for its instability and unique properties, making it a subject of interest in various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disulphur diiodide can be synthesized through several methods, primarily involving the reaction of sulfur and iodine. The first attempts to produce sulfur iodide were made in the early 19th century, but it was not until later that successful methods were developed .
One notable method involves the reaction of disulfur dichloride with hydroiodic acid: [ \text{S}_2\text{Cl}_2 + 2 \text{HI} \rightarrow \text{S}_2\text{I}_2 + 2 \text{HCl} ]
Another method includes the reaction of disulfur dichloride with potassium iodide in carbon tetrachloride: [ \text{S}_2\text{Cl}_2 + 2 \text{KI} \rightarrow 2 \text{S} + \text{I}_2 + 2 \text{KCl} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its instability and limited practical applications. Most synthesis occurs in controlled laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions: Disulphur diiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfur and iodine.
Reduction: It can be reduced back to its elemental forms under certain conditions.
Substitution: It can participate in substitution reactions with other halides.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like hydrogen or metals.
Substitution: Halides such as chlorine or bromine.
Major Products:
Oxidation: Elemental sulfur and iodine.
Reduction: Elemental sulfur and iodine.
Substitution: Various sulfur halides depending on the halide used.
Aplicaciones Científicas De Investigación
Disulphur diiodide has several applications in scientific research:
Chemistry: It is used in studies involving sulfur-iodine interactions and the synthesis of other sulfur compounds.
Biology: Its role in biological systems is limited due to its instability.
Medicine: There are no significant medical applications due to its reactive nature.
Industry: Its industrial applications are minimal, primarily limited to research and development.
Mecanismo De Acción
The mechanism of action of disulphur diiodide involves its ability to undergo various chemical reactions due to the presence of sulfur and iodine atoms. The sulfur-iodine interaction plays a crucial role in its reactivity, allowing it to participate in metathesis and substitution reactions .
Comparación Con Compuestos Similares
Disulfur dichloride (S₂Cl₂): A yellow liquid that fumes in moist air and is used in the synthesis of other sulfur compounds.
Disulfur dibromide (S₂Br₂): Similar in structure but with bromine atoms instead of iodine.
Disulfur difluoride (S₂F₂): Contains fluorine atoms and is used in various chemical reactions.
Uniqueness: Disulphur diiodide is unique due to its instability and the specific sulfur-iodine interactions that govern its reactivity. Unlike its chlorinated or brominated counterparts, this compound decomposes at relatively low temperatures, making it a challenging compound to study and utilize .
Propiedades
Número CAS |
53280-15-2 |
|---|---|
Fórmula molecular |
I2S2 |
Peso molecular |
317.94 g/mol |
Nombre IUPAC |
iodosulfanyl thiohypoiodite |
InChI |
InChI=1S/I2S2/c1-3-4-2 |
Clave InChI |
NJLGSHIGTKGJLG-UHFFFAOYSA-N |
SMILES canónico |
S(SI)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


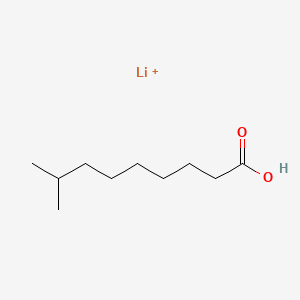
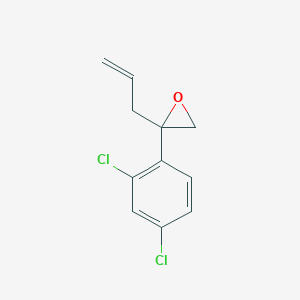

![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
